molecular formula C12H12N6O3S B12210483 3,5-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,2-oxazole-4-sulfonamide

3,5-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,2-oxazole-4-sulfonamide

Cat. No.: B12210483
M. Wt: 320.33 g/mol
InChI Key: NEHJVTHBNQBKOK-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, an oxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

3,5-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,2-oxazole-4-sulfonamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its stability and functional group diversity.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The tetrazole and oxazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonamide group can enhance the compound’s binding affinity to certain proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1,2,4-triazole: A compound with a similar triazole ring but lacking the oxazole and sulfonamide groups.

    4-(1H-1,2,3,4-tetrazol-1-yl)phenyl sulfonamide: A compound with a similar tetrazole and sulfonamide group but lacking the oxazole ring.

Uniqueness

3,5-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,2-oxazole-4-sulfonamide is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both tetrazole and oxazole rings, along with the sulfonamide group, makes it a versatile compound for various scientific and industrial purposes.

Properties

Molecular Formula

C12H12N6O3S

Molecular Weight

320.33 g/mol

IUPAC Name

3,5-dimethyl-N-[4-(tetrazol-1-yl)phenyl]-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C12H12N6O3S/c1-8-12(9(2)21-14-8)22(19,20)15-10-3-5-11(6-4-10)18-7-13-16-17-18/h3-7,15H,1-2H3

InChI Key

NEHJVTHBNQBKOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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